molecular formula C9H17NO3 B15324049 2-Formamidooctanoic acid

2-Formamidooctanoic acid

Cat. No.: B15324049
M. Wt: 187.24 g/mol
InChI Key: RUEPVABBOLCODV-UHFFFAOYSA-N
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Description

2-Formamidooctanoic acid is an organic compound with the molecular formula C9H17NO3 It is a derivative of octanoic acid, where the amino group is formylated

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-formamidooctanoic acid typically involves the formylation of 2-aminooctanoic acid. One common method is the reaction of 2-aminooctanoic acid with formic acid under acidic conditions. The reaction proceeds as follows: [ \text{2-Aminooctanoic acid} + \text{Formic acid} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods: Industrial production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction of the formamido group can yield 2-aminooctanoic acid.

    Substitution: The formamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other bases.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of 2-aminooctanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Formamidooctanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and protein modifications.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-formamidooctanoic acid involves its interaction with specific molecular targets. The formamido group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The pathways involved may include modulation of enzyme activity or receptor binding, leading to various biological effects.

Comparison with Similar Compounds

    2-Aminooctanoic acid: The precursor to 2-formamidooctanoic acid, differing by the presence of an amino group instead of a formamido group.

    Octanoic acid: The parent compound, lacking the amino and formamido functionalities.

    2-Formamidodecanoic acid: A similar compound with a longer carbon chain.

Uniqueness: this compound is unique due to its specific functional group arrangement, which imparts distinct chemical and biological properties. Its formamido group allows for specific interactions that are not possible with its analogs, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

2-formamidooctanoic acid

InChI

InChI=1S/C9H17NO3/c1-2-3-4-5-6-8(9(12)13)10-7-11/h7-8H,2-6H2,1H3,(H,10,11)(H,12,13)

InChI Key

RUEPVABBOLCODV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C(=O)O)NC=O

Origin of Product

United States

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